molecular formula C17H21NO2 B14699046 1-Methyl-1-phenyl-2-propynyl cyclohexanecarbamate CAS No. 20921-41-9

1-Methyl-1-phenyl-2-propynyl cyclohexanecarbamate

Cat. No.: B14699046
CAS No.: 20921-41-9
M. Wt: 271.35 g/mol
InChI Key: WLZGMHXRIVMSEG-UHFFFAOYSA-N
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Description

1-Methyl-1-phenyl-2-propynyl cyclohexanecarbamate is an organic compound with a complex structure that includes a cyclohexane ring, a phenyl group, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-phenyl-2-propynyl cyclohexanecarbamate typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanecarbamate with 1-Methyl-1-phenyl-2-propynyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-phenyl-2-propynyl cyclohexanecarbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the propynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically a saturated hydrocarbon.

    Substitution: The products vary depending on the nucleophile used but can include various substituted cyclohexanecarbamates.

Scientific Research Applications

1-Methyl-1-phenyl-2-propynyl cyclohexanecarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-1-phenyl-2-propynyl cyclohexanecarbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1-phenylcyclohexane: Similar in structure but lacks the propynyl group.

    1-Methyl-2-phenylcyclohexanol: Contains a hydroxyl group instead of a carbamate group.

    Phenylacetone: A simpler structure with a phenyl group attached to a ketone.

Properties

CAS No.

20921-41-9

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

2-phenylbut-3-yn-2-yl N-cyclohexylcarbamate

InChI

InChI=1S/C17H21NO2/c1-3-17(2,14-10-6-4-7-11-14)20-16(19)18-15-12-8-5-9-13-15/h1,4,6-7,10-11,15H,5,8-9,12-13H2,2H3,(H,18,19)

InChI Key

WLZGMHXRIVMSEG-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)(C1=CC=CC=C1)OC(=O)NC2CCCCC2

Origin of Product

United States

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